molecular formula C12H14BClF2O2 B6308233 2,3-Difluoro-6-chlorophenylboronic acid pinacol ester CAS No. 2121514-33-6

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester

Cat. No. B6308233
CAS RN: 2121514-33-6
M. Wt: 274.50 g/mol
InChI Key: HFQQULQLTDSDRG-UHFFFAOYSA-N
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Description

“2,3-Difluoro-6-chlorophenylboronic acid pinacol ester” is a chemical compound with the molecular formula C12H14BClF2O2 and a molecular weight of 274.5 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . This suggests that the compound contains a boronic ester group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms.


Chemical Reactions Analysis

Boronic esters, including “2,3-Difluoro-6-chlorophenylboronic acid pinacol ester”, are often used in Suzuki–Miyaura coupling reactions . In these reactions, the boronic ester undergoes transmetalation with a palladium catalyst, transferring the organic group from boron to palladium .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

This compound is used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Development of New Reagents

A variety of boron reagents have been developed for the SM coupling process, with properties that have been tailored for application under specific SM coupling conditions. This compound could be one of those reagents .

Transmetalation Studies

The general physical and chemical properties of each class of reagent are evaluated with special emphasis on the currently understood mechanisms of transmetalation. This compound could be used in such studies .

Drug Delivery Systems

This compound can be used to develop reactive oxygen species (ROS)-responsive drug delivery systems. For example, it has been used to structurally modify hyaluronic acid (HA) to form a ROS-responsive drug delivery system .

Treatment of Periodontitis

The compound has been used in the treatment of Periodontitis. A study showed that curcumin-loaded nanoparticles (HA@CUR NPs) developed using this compound not only retained the antimicrobial efficacy of curcumin, but also exhibited more pronounced anti-inflammatory and anti-oxidative stress functions both in vivo and in vitro .

Synthesis of Diverse Molecules

Organoboron compounds are of significant utility in asymmetric synthesis. Accompanied with a large expansion in routes to obtain enantioenriched organoboron compounds, their subsequent transformations into a range of functional groups provide access to a broad array of diverse molecules with high enantioselectivity .

Safety and Hazards

The compound is classified under GHS07 for safety . It may cause an allergic skin reaction (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261) and if in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing (P305+P351+P338) .

Future Directions

The future directions for this compound could involve its use in new synthetic methodologies. For example, it could be used in the development of new Suzuki–Miyaura coupling reactions . Additionally, research into the properties and reactivity of this and similar boronic esters could lead to the discovery of new reactions and synthetic applications.

properties

IUPAC Name

2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(14)5-6-8(15)10(9)16/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQQULQLTDSDRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001148378
Record name 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluoro-6-chlorophenylboronic acid pinacol ester

CAS RN

2121514-33-6
Record name 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-33-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,2-Dioxaborolane, 2-(6-chloro-2,3-difluorophenyl)-4,4,5,5-tetramethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001148378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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